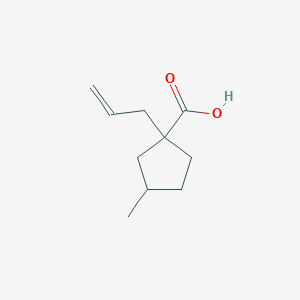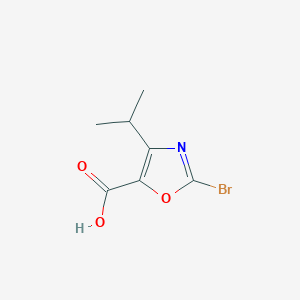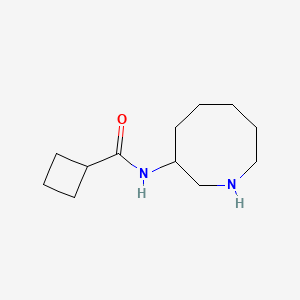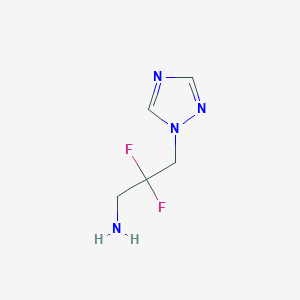![molecular formula C8H6F2O5S B13231502 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B13231502.png)
2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid is a chemical compound with the molecular formula C8H6F2O5S It is characterized by the presence of a fluorosulfonyl group and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trifluorobenzonitrile with appropriate reagents to introduce the fluorosulfonyl and phenoxyacetic acid groups . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Shares the fluorosulfonyl group but differs in the overall structure and properties.
2-(2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid: Contains similar functional groups but has additional hydroxymethyl and methoxy substituents.
Uniqueness
2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6F2O5S |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-(2-fluoro-4-fluorosulfonylphenoxy)acetic acid |
InChI |
InChI=1S/C8H6F2O5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
JDABHPPCDNCWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
![5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13231432.png)

![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B13231449.png)





![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)

